1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and a mercapto group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(3-iodo-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., acetone) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1-(3-iodo-4-mercaptophenyl)propan-2-one, while oxidation with H2O2 can produce disulfides .
Scientific Research Applications
1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-mercaptophenyl)propan-2-one: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
1-Chloro-1-(4-iodophenyl)propan-2-one:
Uniqueness
1-Chloro-1-(3-iodo-4-mercaptophenyl)propan-2-one is unique due to the presence of both iodine and mercapto groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H8ClIOS |
---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
IVCRZPQFWZBHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)I)Cl |
Origin of Product |
United States |
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